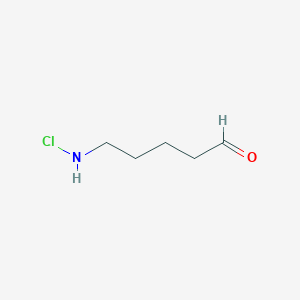
5-(Chloroamino)valeraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloroamino)valeraldehyde is an organic compound that belongs to the aldehyde family It is characterized by the presence of a chloroamino group attached to the fifth carbon of the valeraldehyde chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloroamino)valeraldehyde can be achieved through several methods. One common approach involves the chlorination of valeraldehyde using thionyl chloride or phosgene in the presence of a catalyst such as iron powder or iron oxide. The reaction is typically carried out at elevated temperatures (around 100°C) and involves the addition of phosgene over a period of several hours, followed by distillation under reduced pressure to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency and yield of the production process while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloroamino)valeraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloroamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroamino group under mild conditions.
Major Products Formed
Oxidation: Valeric acid.
Reduction: 5-(Chloroamino)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
5-(Chloroamino)valeraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 5-(Chloroamino)valeraldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloroamino group can also participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Valeraldehyde: A simple aldehyde with a similar carbon chain but lacking the chloroamino group.
5-Chlorovaleraldehyde: Similar structure but without the amino group.
5-Aminovaleraldehyde: Similar structure but without the chlorine atom.
Uniqueness
5-(Chloroamino)valeraldehyde is unique due to the presence of both a chloroamino group and an aldehyde group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
Propiedades
Número CAS |
187222-05-5 |
|---|---|
Fórmula molecular |
C5H10ClNO |
Peso molecular |
135.59 g/mol |
Nombre IUPAC |
5-(chloroamino)pentanal |
InChI |
InChI=1S/C5H10ClNO/c6-7-4-2-1-3-5-8/h5,7H,1-4H2 |
Clave InChI |
MIDRNSOKTQMESY-UHFFFAOYSA-N |
SMILES canónico |
C(CCNCl)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


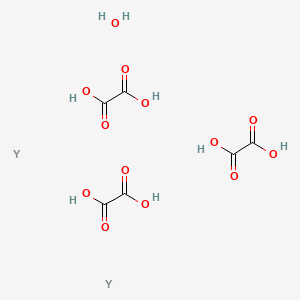
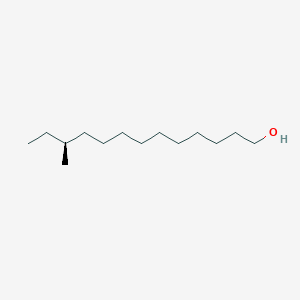

![N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide](/img/structure/B12579472.png)
![1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate](/img/structure/B12579473.png)
![3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12579480.png)
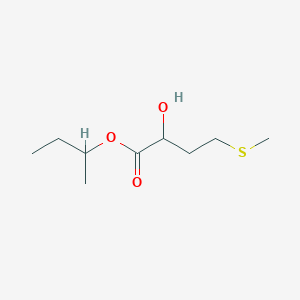
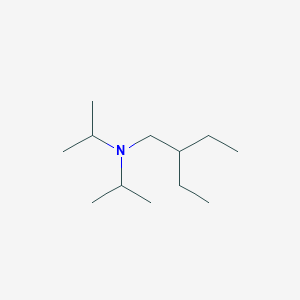

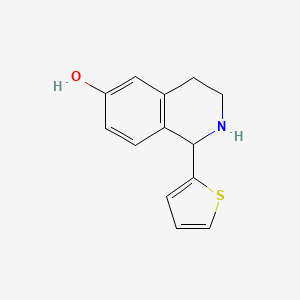
![8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B12579532.png)
![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
